4-Bromo-3-fluoro-2-nitrotoluene
Overview
Description
Scientific Research Applications
Synthesis and Chemical Interactions
4-Bromo-3-fluoro-2-nitrotoluene serves as an intermediate in the synthesis of complex organic molecules. Its chemical structure allows for various reactions including electrophilic bromination, fluorination, and nitration, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For example, electrophilic bromination of nitrobenzene using Barium Tetrafluorobromate (III) leads to the formation of bromo-nitrotoluenes, showcasing the reactivity of bromo-fluoro-nitrotoluenes in synthesizing halogenated aromatic compounds (Sobolev et al., 2014). Additionally, the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene through various reactions highlights the versatility of bromo-fluoro-nitrotoluenes as intermediates (Li Jiang-he, 2010).
Material Science and Detection Technologies
Compounds similar to this compound are employed in creating materials for detecting nitroaromatic compounds, which are of significant interest due to their application in explosives. For instance, the development of pyrene-functionalized polysiloxanes demonstrates the potential of using such compounds in fabricating sensitive and selective sensors for nitroaromatic detection, crucial for environmental monitoring and security (Gou et al., 2019).
Environmental Applications
Research on the microbial degradation of explosives reveals the potential environmental impact of nitroaromatic compounds like this compound. Studies indicate that certain microbes can transform these compounds, albeit with limited mineralization, highlighting the challenges and opportunities in bioremediation strategies for nitroaromatic pollutants (Hawari et al., 2000).
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQNPOQOVBOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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